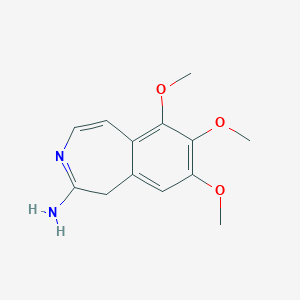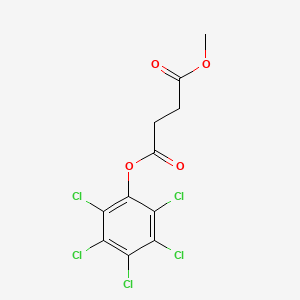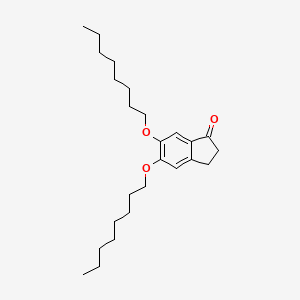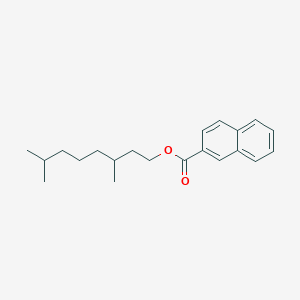
3,7-Dimethyloctyl naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyloctyl naphthalene-2-carboxylate is an organic compound with the molecular formula C20H28O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyloctyl naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyloctyl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for bromination or nitration reactions, respectively.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,7-Dimethyloctyl naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyloctyl naphthalene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then interact with biological pathways. The naphthalene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-carboxylate esters: Compounds with similar ester functional groups but different alkyl chains.
Dimethyloctyl derivatives: Compounds with the same alkyl chain but different aromatic or functional groups.
Uniqueness
3,7-Dimethyloctyl naphthalene-2-carboxylate is unique due to the specific combination of the naphthalene ring and the 3,7-dimethyloctyl ester group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
94417-98-8 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3,7-dimethyloctyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H28O2/c1-16(2)7-6-8-17(3)13-14-23-21(22)20-12-11-18-9-4-5-10-19(18)15-20/h4-5,9-12,15-17H,6-8,13-14H2,1-3H3 |
Clave InChI |
PUJXHGQCFOOMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCOC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


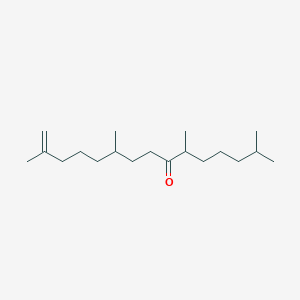
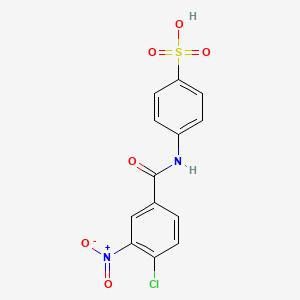

![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14363213.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)

![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)

